4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate
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Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including condensation reactions and asymmetric Mannich reactions. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics, is achieved through condensation followed by cyclodehydration and aqueous hydrolysis, using a gold(III) chloride/silver triflate catalyst . Similarly, the synthesis of (S)-(-)-3-(4-tert-butyl)phenyl-1-N-(cis-2,6-dimethyl)morpholinyl-2-methylpropane, a chiral Mannich base, is performed using cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate and subsequent reduction steps to achieve high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid reveals aromatic stacking interactions and O–H⋯O hydrogen bonds that stabilize the structure in the solid state . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The reactivity of compounds with tert-butyl and morpholine structures is demonstrated in various chemical reactions. The paper discussing the reactions of 4-tert-butyl-5-methylene-3,3-dimethyl-Δ1-1,2,4-triazoline with dimethyl acetylenedicarboxylate shows the formation of dienamines and enamines through Michael addition and skeletal rearrangement, respectively . These reactions highlight the potential for complex transformations involving tert-butyl and morpholine derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate are not detailed in the provided papers, the studies of related compounds suggest that such properties would be influenced by the presence of tert-butyl and morpholine groups. These groups can affect the compound's solubility, boiling and melting points, and stability, which are critical parameters in the development of pharmaceutical agents and other chemical applications.
Scientific Research Applications
Synthesis and Structural Studies
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate and its derivatives have been extensively studied for their synthesis and unique structural properties. For instance, an unusual synthesis pathway was discovered for sterically hindered cyclohexadienes, demonstrating the compound's ability to undergo thermochromic transitions in solution. This thermochromic property is attributed to the dissociation into morpholine and related compounds, highlighting its potential in materials science for developing temperature-responsive materials (Komissarov et al., 1991).
Antimicrobial Evaluation
The antimicrobial properties of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate derivatives were evaluated, showing moderate to good antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents, especially considering the ongoing need for novel compounds to combat resistant microbial strains (Nagavelli et al., 2014).
properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl morpholine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJMJAQUGFIHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621397 |
Source
|
Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate | |
CAS RN |
212650-45-8 |
Source
|
Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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